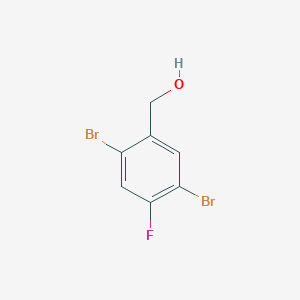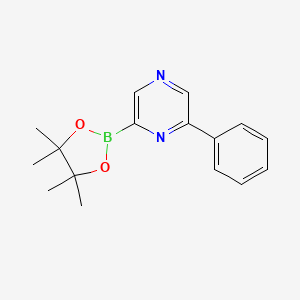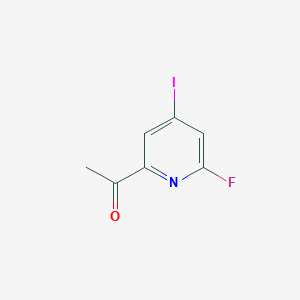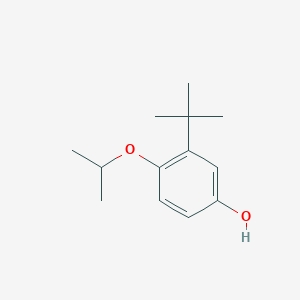
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methylpyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (2-acetyl-6-methylpyridin-4-YL)methylcarbamate is unique due to the presence of both an acetyl group and a methyl group on the pyridine ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
tert-butyl N-[(2-acetyl-6-methylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-11(7-12(16-9)10(2)17)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) |
InChIキー |
SLJJBRSZIMPCKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(=O)C)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


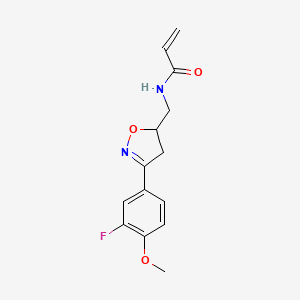

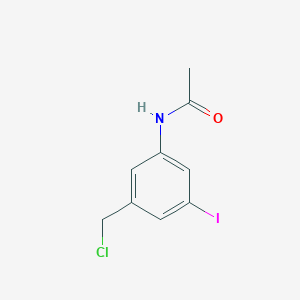

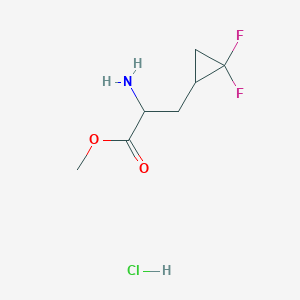
![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)

